N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
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Overview
Description
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a thiophene ring, and a cyclopentane carboxamide group, making it a unique structure for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the ethyl linker and the thiophene ring. The final step involves the formation of the cyclopentane carboxamide group.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Ethyl Linker Introduction: The ethyl linker can be introduced via an alkylation reaction using an appropriate alkyl halide.
Thiophene Ring Addition: The thiophene ring can be added through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Cyclopentane Carboxamide Formation: The final step involves the formation of the cyclopentane carboxamide group through an amide coupling reaction using a cyclopentanecarboxylic acid derivative and an appropriate coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The ethyl linker can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyrimidine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes involving pyrimidine and thiophene derivatives.
Industry: Use in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The pyrimidine ring could mimic nucleobases, allowing the compound to interfere with nucleic acid processes, while the thiophene ring could interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(phenyl)cyclopentane-1-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(furan-2-yl)cyclopentane-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or furan analogs. This uniqueness can influence its reactivity, binding interactions, and overall properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-14(17-9-11-19-10-4-8-18-15(19)21)16(6-1-2-7-16)13-5-3-12-22-13/h3-5,8,10,12H,1-2,6-7,9,11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXQZEHEMICHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=CC=NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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